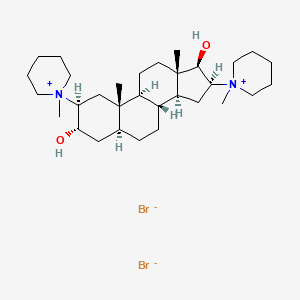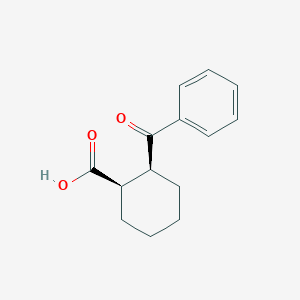
O3-deacetyl rocuronium bromide
Vue d'ensemble
Description
O3-deacetyl rocuronium bromide is a derivative of rocuronium bromide, a non-depolarizing neuromuscular blocking agent used in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . Rocuronium bromide is an aminosteroid compound that acts as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction .
Méthodes De Préparation
The synthesis of O3-deacetyl rocuronium bromide involves several steps, starting from the base-catalyzed condensation of diepoxide and pyrrolidine in methanol in the presence of sodium hydroxide . The resulting keto intermediate is reduced to a secondary alcohol, followed by the opening of the epoxide ring using morpholine. Subsequent selective acetylation yields a 2-morpholinyl-3,17-dihydroxy steroidal derivative, which is then reacted with allyl bromide to produce rocuronium bromide . The deacetylation process involves removing the acetyl group from the rocuronium bromide molecule to obtain this compound .
Analyse Des Réactions Chimiques
O3-deacetyl rocuronium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
O3-deacetyl rocuronium bromide has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of neuromuscular blocking agents.
Biology: The compound is used in research to understand the mechanisms of neuromuscular blockade and to develop new muscle relaxants.
Medicine: It is studied for its potential use in anesthesia and as a neuromuscular blocking agent in surgical procedures.
Mécanisme D'action
O3-deacetyl rocuronium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction . This action prevents acetylcholine from binding to its receptors, thereby inhibiting the depolarization of the muscle cell membrane and causing muscle relaxation . The compound acts as a non-depolarizing neuromuscular blocker, meaning it does not cause continuous depolarization of the muscle membrane .
Comparaison Avec Des Composés Similaires
O3-deacetyl rocuronium bromide is similar to other non-depolarizing neuromuscular blocking agents such as:
Vecuronium bromide: Another aminosteroid neuromuscular blocker with a similar mechanism of action but different pharmacokinetic properties.
Pancuronium bromide: A long-acting neuromuscular blocker with a slower onset of action compared to rocuronium.
Atracurium besylate: A non-depolarizing neuromuscular blocker with a different chemical structure and metabolism. The uniqueness of this compound lies in its rapid onset and intermediate duration of action, making it suitable for various surgical procedures.
Propriétés
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N2O2.2BrH/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33;;/h22-29,34-35H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUFZQXWVPBFDX-LKRYSLHCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935114 | |
| Record name | 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15500-65-9 | |
| Record name | Desdiacetylpancuronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desdiacetylpancuronium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE6O13WP0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1595388.png)

![6-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1595390.png)

![4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1595395.png)






